2H-Naphtho[1,2-b]pyran-2-one, 4-phenyl-
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Overview
Description
2H-Naphtho[1,2-b]pyran-2-one, 4-phenyl- is a heterocyclic compound that belongs to the class of naphthopyrans. These compounds are known for their photochromic properties, which means they can change color when exposed to light. This particular compound has a phenyl group attached to the naphthopyran core, which can influence its chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Naphtho[1,2-b]pyran-2-one, 4-phenyl- typically involves the reaction of 4-hydroxycoumarin with benzaldehyde in the presence of a base. This reaction proceeds through a condensation mechanism, forming the naphthopyran ring system. The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2H-Naphtho[1,2-b]pyran-2-one, 4-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted naphthopyrans with various functional groups.
Scientific Research Applications
2H-Naphtho[1,2-b]pyran-2-one, 4-phenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying photochromic behavior.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the development of photochromic materials for lenses and other optical applications.
Mechanism of Action
The mechanism of action of 2H-Naphtho[1,2-b]pyran-2-one, 4-phenyl- involves its photochromic properties. Upon exposure to UV light, the compound undergoes a reversible electrocyclic ring-opening reaction, forming a colored merocyanine form. This process is influenced by the presence of the phenyl group, which can stabilize the colored form and affect the kinetics of the reaction .
Comparison with Similar Compounds
Similar Compounds
2H-Naphtho[1,2-b]pyran-2-one, 4-hydroxy-: Similar structure but with a hydroxyl group instead of a phenyl group.
3H-Naphtho[2,1-b]pyran: Another type of naphthopyran with different substitution patterns.
2H-Pyran-2-one: A simpler pyran derivative without the naphthalene ring
Uniqueness
2H-Naphtho[1,2-b]pyran-2-one, 4-phenyl- is unique due to its specific substitution pattern, which imparts distinct photochromic properties and potential biological activities. The presence of the phenyl group can enhance its stability and reactivity compared to other naphthopyrans .
Properties
CAS No. |
21568-07-0 |
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Molecular Formula |
C19H12O2 |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
4-phenylbenzo[h]chromen-2-one |
InChI |
InChI=1S/C19H12O2/c20-18-12-17(13-6-2-1-3-7-13)16-11-10-14-8-4-5-9-15(14)19(16)21-18/h1-12H |
InChI Key |
HOHFXJISOOLCCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC4=CC=CC=C43 |
Origin of Product |
United States |
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